AN-3485

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

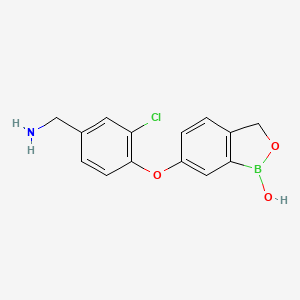

IUPAC Name |

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLBFNKPCNPVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AN-3485: A Technical Deep Dive into its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action for the novel benzoxaborole compound, AN-3485 (6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1]oxaborol-1(3H)-ol). Synthesized by Anacor Pharmaceuticals, this compound has demonstrated potent anti-inflammatory properties by targeting the production of pro-inflammatory cytokines. This document outlines the key findings from preclinical studies, including quantitative data on its inhibitory activities, detailed experimental methodologies, and a visualization of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Cytokine Release

This compound exerts its anti-inflammatory effects by inhibiting the release of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This inhibition occurs at the transcriptional level and is mediated through the Toll-Like Receptor (TLR) signaling pathways. Specifically, this compound has been shown to be effective against inflammation triggered by agonists of TLR2, TLR3, TLR4, and TLR5.[1]

The boron atom in the benzoxaborole structure of this compound is thought to play a critical role in its activity, potentially by forming a transient, covalent bond with key biological targets involved in the inflammatory cascade. However, studies have indicated that this compound does not act as a direct inhibitor of kinases within the TLR signaling pathways, suggesting a more nuanced mechanism of action.[1]

Quantitative Analysis of In Vitro Efficacy

The inhibitory potency of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes has been quantified, demonstrating activity in the nanomolar range.

| Cytokine | TLR Ligand | Cell Type | IC50 (nM) |

| TNF-α | Zymosan (TLR2) | Human Monocytes | 18 - 580 |

| IL-1β | Poly I:C (TLR3) | Human Monocytes | 18 - 580 |

| IL-6 | LPS (TLR4) | Human Monocytes | 18 - 580 |

| TNF-α | Flagellin (TLR5) | Human Monocytes | 18 - 580 |

| IL-1β | Zymosan (TLR2) | Human PBMCs | 18 - 580 |

| IL-6 | Poly I:C (TLR3) | Human PBMCs | 18 - 580 |

| TNF-α | LPS (TLR4) | Human PBMCs | 18 - 580 |

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound on Pro-Inflammatory Cytokine Release. Data indicates the range of IC50 values observed across different TLR-mediated stimulation in human PBMCs and monocytes.[1]

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant anti-inflammatory activity in various mouse models of inflammation, supporting its potential for both topical and systemic applications.

| Animal Model | Route of Administration | Key Findings |

| LPS-induced Endotoxemia | Oral | Dose-dependent suppression of TNF-α and IL-6 production with an ED90 of 30 mg/kg. |

| Phorbol Myristate Acetate (PMA)-induced Contact Dermatitis | Topical | Significant reduction in inflammation, indicating skin penetration and local activity. |

| Oxazolone-induced Delayed-Type Hypersensitivity | Topical | Significant reduction in the hypersensitivity response. |

| Collagen-induced Arthritis | Oral | Suppression of arthritis development over a 20-day period at a dose of 35 mg/kg, twice daily. |

Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models of Inflammation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

In Vitro Cytokine Release Assay

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines from human immune cells.

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Monocytes were further purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

-

Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

Experimental Procedure:

-

Cells were seeded in 96-well plates at a density of 2 x 10^5 cells per well.

-

This compound was serially diluted in DMSO and added to the cells at various concentrations. The final DMSO concentration was kept below 0.1%.

-

Cells were pre-incubated with this compound for 1 hour at 37°C.

-

Inflammation was induced by adding specific Toll-Like Receptor (TLR) ligands:

-

TLR2: Zymosan

-

TLR3: Polyinosinic:polycytidylic acid (Poly I:C)

-

TLR4: Lipopolysaccharide (LPS)

-

TLR5: Flagellin

-

-

The plates were incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatants were collected, and the concentrations of TNF-α, IL-1β, and IL-6 were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Data Analysis:

-

IC50 values were calculated by plotting the percentage of cytokine inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA

Objective: To determine if the inhibition of cytokine production by this compound occurs at the transcriptional level.

Experimental Procedure:

-

Human monocytes were treated with this compound and stimulated with TLR ligands as described in the cytokine release assay.

-

After a 4-6 hour incubation period, total RNA was extracted from the cells using an RNeasy Mini Kit.

-

cDNA was synthesized from the extracted RNA using a High-Capacity cDNA Reverse Transcription Kit.

-

qPCR was performed using a real-time PCR system with SYBR Green master mix and primers specific for TNF-α, IL-1β, IL-6, and the housekeeping gene GAPDH.

Data Analysis:

-

The relative expression of each cytokine mRNA was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Production

Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of systemic inflammation.

Animal Model:

-

Male BALB/c mice, 8-10 weeks old.

Experimental Procedure:

-

Mice were fasted for 4 hours prior to the experiment.

-

This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at doses ranging from 3 to 100 mg/kg.

-

One hour after this compound administration, mice were challenged with an intraperitoneal (i.p.) injection of LPS (1 mg/kg).

-

Ninety minutes after the LPS challenge, blood was collected via cardiac puncture into EDTA-containing tubes.

-

Plasma was separated by centrifugation, and the levels of TNF-α and IL-6 were measured by ELISA.

Data Analysis:

-

The dose-response relationship was analyzed, and the ED90 (the dose required to achieve 90% inhibition of cytokine production) was calculated.[1]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: this compound inhibits TLR-mediated pro-inflammatory cytokine production at the transcriptional level.

Caption: Experimental workflow for in vitro evaluation of this compound's effect on cytokine production.

References

AN-3485: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AN-3485, a novel anti-inflammatory agent. This document includes detailed experimental protocols and visual representations of its mechanism of action and experimental workflows to support further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol, is a benzoxaborole derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol | [2] |

| Molecular Formula | C₁₅H₁₃BClNO₃ | [1] |

| Molecular Weight | 325.98 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Soluble in DMSO | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Pharmacological Properties

This compound is a potent inhibitor of Toll-like receptor (TLR) signaling, a key pathway in the innate immune response and inflammation. It has been shown to inhibit the signaling of multiple TLRs, including TLR2, TLR3, TLR4, and TLR5.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

In Vitro Activity

This compound has demonstrated significant inhibitory effects on the release of various pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The half-maximal inhibitory concentrations (IC₅₀) for these effects are presented in Table 2.

Table 2: In Vitro Inhibitory Activity of this compound on Cytokine Release

| Cytokine | Stimulus | Cell Type | IC₅₀ (nM) | Source |

| TNF-α | Zymosan (TLR2) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| IL-1β | Zymosan (TLR2) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| IL-6 | Zymosan (TLR2) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| TNF-α | Poly I:C (TLR3) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| IL-1β | Poly I:C (TLR3) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| IL-6 | Poly I:C (TLR3) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| TNF-α | LPS (TLR4) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| IL-1β | LPS (TLR4) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| IL-6 | LPS (TLR4) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| TNF-α | Flagellin (TLR5) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| IL-1β | Flagellin (TLR5) | Human PBMCs/Monocytes | 18 - 580 | [3] |

| IL-6 | Flagellin (TLR5) | Human PBMCs/Monocytes | 18 - 580 | [3] |

In Vivo Activity

The anti-inflammatory effects of this compound have been demonstrated in several animal models of inflammation.

Table 3: In Vivo Efficacy of this compound

| Model | Species | Effect | Effective Dose (ED₉₀) | Source |

| LPS-induced TNF-α and IL-6 production | Mice | Dose-dependent suppression | 30 mg/kg (oral) | [2] |

| Collagen-induced arthritis | Mice | Suppression of arthritis | 35 mg/kg, twice a day (oral) | [2] |

| PMA-induced ear swelling | Mice | Reduction in ear swelling | Not specified | [1] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor signaling pathway. TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLRs recruit adaptor proteins such as MyD88 and TRIF, initiating downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and IRF3. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons. This compound has been shown to inhibit the signaling downstream of TLR2, TLR3, TLR4, and TLR5.[3]

Caption: this compound inhibits TLR2, TLR3, TLR4, and TLR5 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments used to characterize the anti-inflammatory activity of this compound.

Phorbol Myristate Acetate (PMA)-Induced Ear Swelling in Mice

This model is used to assess the in vivo anti-inflammatory effect of topically or systemically administered compounds on acute contact dermatitis.

Materials:

-

Mice (e.g., BALB/c or CD-1)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Acetone (vehicle)

-

This compound

-

Micrometer caliper

Procedure:

-

Dissolve PMA in acetone to the desired concentration (e.g., 10 µg/20 µL).

-

Administer this compound (e.g., topically or intraperitoneally) to the mice at a predetermined time before PMA application.

-

Apply 20 µL of the PMA solution to the inner and outer surfaces of the right ear of each mouse. Apply 20 µL of acetone to the left ear as a control.

-

Measure the thickness of both ears using a micrometer caliper at baseline (before PMA application) and at various time points after PMA application (e.g., 4, 6, 24 hours).

-

The degree of ear swelling is calculated as the difference in ear thickness between the PMA-treated ear and the vehicle-treated ear at each time point.

Caption: Workflow for the PMA-induced ear swelling model.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice

This in vivo model is used to evaluate the systemic anti-inflammatory effects of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines induced by LPS.[4]

Materials:

-

Mice (e.g., C57BL/6 or BALB/c)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

This compound

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Dissolve LPS in sterile PBS to the desired concentration.

-

Administer this compound (e.g., orally or intraperitoneally) to the mice at a predetermined time before LPS challenge.

-

Inject mice intraperitoneally with LPS (e.g., 0.5 mg/kg).[4]

-

At a specified time after LPS injection (e.g., 1.5-2 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.[4]

-

Prepare serum or plasma from the blood samples.

-

Measure the concentrations of TNF-α and IL-6 in the serum or plasma using specific ELISA kits according to the manufacturer's instructions.

Caption: Workflow for the LPS-induced cytokine production model.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model of rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds.[5]

Materials:

-

DBA/1 mice (or other susceptible strains)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

This compound

-

Clinical scoring system for arthritis

Procedure:

-

Immunization (Day 0):

-

Dissolve type II collagen in 0.1 M acetic acid at 2 mg/mL by stirring overnight at 4°C.

-

Emulsify the collagen solution with an equal volume of CFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of type II collagen and IFA in the same manner as the primary immunization.

-

Inject 100 µL of the booster emulsion intradermally at a site different from the primary injection.

-

-

Treatment:

-

Begin administration of this compound (e.g., orally) at a predetermined time, often starting before or at the onset of clinical signs of arthritis.

-

-

Clinical Assessment:

-

Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.

-

Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Caption: Workflow for the collagen-induced arthritis model.

References

Synthesis Pathway of AN-3485: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for AN-3485, a potent anti-inflammatory agent. The information presented is compiled from published scientific literature and is intended to support research and development activities. This compound, chemically known as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol, has demonstrated significant potential in modulating inflammatory responses.[1]

Core Synthesis Strategy

The synthesis of this compound is achieved through a multi-step process commencing from commercially available starting materials. The key steps involve a nucleophilic aromatic substitution reaction followed by a reduction of a nitrile group to a primary amine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and related analogs as described in the reference literature.[1]

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | 3H-benzo[c][1][2]oxaborole-1,6-diol (8), 3-chloro-4-fluoro-benzonitrile (7b) | K₂CO₃, DMSO, 90 °C, 7 h | Intermediate Nitrile Compound | Not explicitly stated for 9e, but related compounds (9a-d) have yields of 33-61% |

| 2 | Intermediate Nitrile Compound (from step 1) | Lithium aluminum hydride (LAH), THF, 0 °C to rt, 2 h; then 4 M HCl in 1,4-dioxane | This compound (9e) hydrochloride | Not explicitly stated for 9e, but related compounds have yields of 43-68% for the reduction and salt formation step |

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 6-(2-chloro-4-cyanophenoxy)-3H-benzo[c][1][2]oxaborol-1-ol

-

To a solution of 3H-benzo[c][1][2]oxaborole-1,6-diol (8) (300 mg, 2.00 mmol) in dimethyl sulfoxide (DMSO) (30 mL), add potassium carbonate (K₂CO₃) (828 mg, 6.00 mmol) and 3-chloro-4-fluoro-benzonitrile (7b) (933 mg, 6.00 mmol).[1]

-

Heat the reaction mixture to 90 °C for 7 hours.[1]

-

After cooling the reaction mixture to room temperature, add ethyl acetate (EtOAc) (50 mL).[1]

-

Wash the organic layer with water (5 x 50 mL).[1]

-

Evaporate the organic layer under vacuum to yield the intermediate nitrile compound.[1]

Step 2: Synthesis of 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol (this compound)

-

To a solution of the intermediate nitrile compound (136 mg, 0.480 mmol) in anhydrous tetrahydrofuran (THF) (60 mL), add lithium aluminum hydride (1 M in ether, 1.19 mL, 1.19 mmol) at 0 °C.[1]

-

Stir the reaction for 2 hours.[1]

-

Quench the reaction with 1 M hydrochloric acid (HCl) (30 mL).[1]

-

Add methanol (MeOH) (50 mL) and filter the solution.[1]

-

Evaporate the filtrate under vacuum.[1]

-

Purify the residue by reverse-phase chromatography (gradient of MeOH/H₂O from 10% to 100%).[1]

-

To a suspension of the free base in MeOH (5 mL), add 4 M HCl in 1,4-dioxane (0.2 mL) to form the hydrochloride salt of this compound.[1]

Visualizations

Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for this compound synthesis.

References

AN-3485: Information Not Publicly Available

Efforts to identify a drug, compound, or biological entity designated "AN-3485" have been unsuccessful. A thorough search of publicly available scientific and medical literature, clinical trial databases, and other relevant resources did not yield any specific information related to a substance with this identifier.

The search for "this compound" resulted in a wide range of unrelated references where the number "3485" appeared in various contexts, including but not limited to:

-

Publication identification numbers (e.g., DOI)

-

Components of legal or historical document references

-

Internal or product model numbers for unrelated technologies

-

Counts of documents or incidents in databases

None of these references point to a specific therapeutic agent or research compound that would be the subject of an in-depth technical guide for researchers and drug development professionals.

It is possible that "this compound" is an internal designation for a compound that has not yet been publicly disclosed by a research institution or pharmaceutical company. Such designations are common during the early stages of drug discovery and development, and the information remains confidential until patent applications are filed or initial research findings are published.

Alternatively, "this compound" could be a misnomer or a typographical error.

Without a clear and accurate identification of the subject, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further information or clarification on the identity of "this compound" is required to proceed with this request.

AN-3485 IUPAC name and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AN-3485, a novel anti-inflammatory agent. The information is curated for professionals engaged in research and development within the pharmaceutical and biomedical fields.

Core Compound Identifiers

A precise understanding of a compound's identity is fundamental for research and regulatory purposes. The following table summarizes the key chemical identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1]oxaborol-1(3H)-ol |

| CAS Number | 1213786-72-1 (for Hydrochloride salt) |

Mechanism of Action: Toll-like Receptor (TLR) Inhibition

This compound functions as an inhibitor of Toll-like receptors (TLRs). TLRs are a class of proteins that play a crucial role in the innate immune system. They recognize structurally conserved molecules derived from microbes, known as pathogen-associated molecular patterns (PAMPs), and endogenous molecules associated with cell damage, known as damage-associated molecular patterns (DAMPs).

Upon activation by PAMPs or DAMPs, TLRs trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting TLR signaling, this compound can effectively suppress the inflammatory response.

The following diagram illustrates the generalized TLR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following outlines a synthetic methodology for a key intermediate in the preparation of this compound, as described in the scientific literature.[2]

Synthesis of 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1]oxaborol-1(3H)-ol:

-

Reactants:

-

3H-benzo[c][1]oxaborole-1,6-diol

-

3-chloro-4-fluorobenzonitrile

-

Potassium carbonate (K₂CO₃)

-

-

Solvent:

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

A solution of 3H-benzo[c][1]oxaborole-1,6-diol in DMSO is prepared.

-

Potassium carbonate and 3-chloro-4-fluorobenzonitrile are added to the solution.

-

The reaction mixture is heated at 90 °C for 7 hours.

-

After cooling to room temperature, ethyl acetate (EtOAc) is added.

-

The organic layer is washed multiple times with water.

-

The organic layer is then evaporated under vacuum to yield the intermediate product.

-

This is a generalized protocol based on available literature. Specific quantities, purification methods, and analytical characterization would be required for precise replication.

Concluding Remarks

This compound represents a promising benzoxaborole-based anti-inflammatory agent with a mechanism of action centered on the inhibition of Toll-like receptor signaling. The provided IUPAC name and CAS number serve as foundational identifiers for further investigation. The outlined synthetic approach and the visualization of its mechanism of action offer a solid basis for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile and clinical applicability.

References

AN-3485: A Technical Guide to a Novel Toll-like Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-3485 is a novel, small-molecule anti-inflammatory agent identified as a potent inhibitor of Toll-like receptor (TLR) signaling. Chemically, it is 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1]oxaborol-1(3H)-ol, a benzoxaborole analog. Its hydrochloride salt has the CAS number 1213786-72-1 .[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of its role in the TLR signaling pathway.

Database Information

| Identifier | Value |

| Compound Name | This compound |

| Chemical Name | 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1]oxaborol-1(3H)-ol |

| CAS Number | 1213786-72-1 (hydrochloride salt)[1] |

| Molecular Formula | C14H13BClNO3 |

| Mechanism of Action | Toll-like Receptor (TLR) Inhibitor[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the signaling pathways mediated by Toll-like receptors (TLRs). Specifically, it has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. This inhibition occurs at the transcriptional level.

The following diagram illustrates the general Toll-like receptor signaling pathway and the putative point of inhibition by this compound. Upon recognition of pathogen-associated molecular patterns (PAMPs), TLRs recruit adaptor proteins like MyD88, leading to the activation of downstream kinases and transcription factors such as NF-κB. This cascade results in the transcription of pro-inflammatory cytokine genes. This compound is understood to interfere with this transcriptional activation.

References

Technical Guide: AN-3485, a Novel Benzoxaborole Analog for Toll-Like Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and preclinical anti-inflammatory activity of AN-3485.

Core Compound Data

This compound is a novel, small-molecule anti-inflammatory agent belonging to the benzoxaborole class of compounds. It has been investigated for its potential therapeutic applications in a range of inflammatory conditions.

| Property | Value | Citation |

| Chemical Name | 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol | [1][2] |

| Molecular Formula | C₁₅H₁₆BClNO₃ (for the free base) | |

| Molecular Weight | 325.98 g/mol (for the hydrochloride salt) | [3] |

| Chemical Structure | (Structure available in cited literature) | [1] |

| Primary Activity | Toll-like receptor (TLR) inhibitor | [1][2] |

Mechanism of Action: Inhibition of Toll-Like Receptor Signaling

This compound exerts its anti-inflammatory effects by inhibiting the signaling pathways of multiple Toll-like receptors (TLRs). Specifically, it has been shown to inhibit TLR2, TLR3, TLR4, and TLR5-mediated inflammatory responses. This inhibition occurs at the transcriptional level, leading to a reduction in the production of key pro-inflammatory cytokines.[1][2]

The proposed mechanism involves the interference with downstream signaling cascades that are activated upon TLR ligand binding. These pathways are crucial for the innate immune response and, when dysregulated, contribute to the pathophysiology of various inflammatory diseases.

Below is a diagram illustrating the general TLR signaling pathways and the putative point of intervention for this compound.

Experimental Protocols

The following sections detail the methodologies used in key preclinical studies to evaluate the efficacy of this compound.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) and isolated monocytes were used.

-

Stimulation: Cells were stimulated with ligands for various TLRs:

-

TLR2: Zymosan

-

TLR3: Poly I:C

-

TLR4: Lipopolysaccharide (LPS)

-

TLR5: Flagellin

-

-

Treatment: this compound was added to the cell cultures in the presence of the TLR ligands.

-

Endpoint Analysis: The levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the culture supernatants were measured. The mRNA levels of these cytokines were quantified by qPCR to confirm that the inhibition was at the transcriptional level.[1]

-

Animal Model: Mice were used to induce a model of contact dermatitis.

-

Induction: Phorbol 12-myristate 13-acetate (PMA) was applied to the ears of the mice to induce inflammation and swelling.

-

Treatment: this compound was administered topically to the inflamed ears.

-

Endpoint Analysis: The reduction in ear swelling was measured to assess the anti-inflammatory effect of this compound.[1][2]

-

Animal Model: A delayed-type hypersensitivity model was established in mice.

-

Induction: Mice were sensitized with oxazolone, and a subsequent challenge with oxazolone was administered to the ears to elicit an inflammatory response.

-

Treatment: this compound was applied topically to the ears.

-

Endpoint Analysis: The degree of ear swelling was measured to determine the efficacy of this compound in reducing the hypersensitivity reaction.[1][2]

-

Animal Model: Mice were used to model systemic inflammation.

-

Induction: Lipopolysaccharide (LPS) was administered to the mice to induce a systemic inflammatory response, leading to the production of pro-inflammatory cytokines.

-

Treatment: this compound was administered orally in a dose-dependent manner.

-

Endpoint Analysis: The levels of TNF-α and IL-6 in the serum of the mice were measured to evaluate the systemic anti-inflammatory activity of this compound. An ED₉₀ of 30 mg/kg was determined for the suppression of these cytokines.[1][2]

-

Animal Model: A collagen-induced arthritis model, which mimics human rheumatoid arthritis, was used in mice.

-

Induction: Arthritis was induced by immunization with collagen.

-

Treatment: this compound was administered orally at a dose of 35 mg/kg, twice a day, over a 20-day period.

-

Endpoint Analysis: The suppression of arthritis development was monitored and assessed.[1][2]

Summary of Preclinical Efficacy

The preclinical studies demonstrate that this compound is a potent inhibitor of TLR-mediated inflammation both in vitro and in vivo. Its ability to be administered both topically and orally, coupled with its efficacy in various models of inflammatory diseases, suggests its potential as a therapeutic candidate for a range of cutaneous and systemic inflammatory conditions.[1][2]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo preclinical evaluation of this compound.

References

AN-3485: A Technical Guide to its Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-3485 is a novel, small molecule inhibitor of Toll-like receptors (TLRs), positioning it as a compound of significant interest for research in inflammation and immunology. As a benzoxaborole analog, its unique chemical structure contributes to its biological activity.[1][2][3] This technical guide provides an in-depth overview of the available solubility data for this compound, outlines experimental protocols for solubility determination, and describes its mechanism of action through the Toll-like receptor signaling pathway.

This compound Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound / AN3485 Hydrochloride | [4] |

| CAS Number | 1213827-99-6 | [1] |

| Molecular Formula | C₁₄H₁₃BClNO₃ | [1] |

| Molecular Weight | 289.52 g/mol | [1] |

| Description | A novel anti-inflammatory agent and Toll-like receptor (TLR) inhibitor. | [4][5] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. Currently, publicly available quantitative solubility data for this compound is limited.

Data Presentation: Solubility of this compound

| Solvent | Solubility | Remarks | Reference |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (6.14 mM) | Sonication is recommended to aid dissolution. | [4] |

| Water | Data not publicly available | - | |

| Ethanol | Data not publicly available | - | |

| Phosphate-Buffered Saline (PBS) | Data not publicly available | - | |

| Methanol | Data not publicly available | - |

Researchers are advised to experimentally determine the solubility of this compound in their specific buffer and solvent systems.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential for preclinical research. The following are generalized protocols that can be adapted for this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Method 2: Kinetic Solubility Measurement (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early drug discovery. It measures the concentration at which a compound precipitates from a stock solution when diluted in an aqueous buffer.

Experimental Workflow: Kinetic Solubility Determination

Caption: Workflow for determining kinetic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS) in a microplate format.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Detection: Measure the amount of precipitated material. This can be done directly by nephelometry or turbidimetry, which measure light scattering due to insoluble particles. Alternatively, the samples can be filtered, and the concentration of the remaining soluble compound in the filtrate can be determined by HPLC.

Mechanism of Action: Toll-Like Receptor (TLR) Signaling Inhibition

This compound functions as an inhibitor of Toll-like receptor (TLR) signaling. TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLRs initiate a signaling cascade that leads to the production of inflammatory cytokines and the activation of an immune response.

Signaling Pathway: Toll-Like Receptor (TLR) Signaling

Caption: Simplified Toll-like receptor signaling pathway and the inhibitory action of this compound.

The binding of a ligand (e.g., bacterial lipopolysaccharide for TLR4) to a TLR on the cell surface initiates a signaling cascade. A key adaptor protein, MyD88, is recruited to the intracellular domain of the TLR. This leads to the sequential activation of IRAKs (IL-1 receptor-associated kinases), TRAF6 (TNF receptor-associated factor 6), and the TAK1 complex. TAK1, in turn, activates the IKK complex, which phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus, where it induces the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound is reported to inhibit this pathway, likely by interfering with one of the key signaling nodes, thereby reducing the production of these inflammatory mediators.

Conclusion

This compound is a promising research compound with a relevant mechanism of action for inflammatory diseases. This guide provides the currently available information on its solubility, highlighting the need for further experimental determination in various solvents to support its development. The outlined experimental protocols and the description of the TLR signaling pathway offer a foundational resource for researchers working with this molecule. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1213786-72-1|AN3485 Hydrochloride| AN3485 Hydrochloride |瀚香生物科技 | 免费热线400-099-8200 [bcpchemlab.com]

- 4. AN3485 Hydrochloride | ANP-246| TLRs Inhibitor | TargetMol [targetmol.com]

- 5. AN3485 Hydrochloride - Immunomart [immunomart.com]

AN-3485: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and storage conditions for AN-3485, a potent Toll-like receptor (TLR) antagonist. It is important to note that detailed, publicly available stability studies, including forced degradation and degradation product identification for this compound, are limited. The experimental protocols and some data presented herein are based on general principles of pharmaceutical stability testing and may not be specific to this compound. Researchers should use this guide as a starting point and conduct their own stability assessments for their specific formulations and applications.

Introduction to this compound

This compound is a benzoxaborole analog that has demonstrated significant anti-inflammatory and potential anti-tumor activities. Its primary mechanism of action is the inhibition of the Toll-like receptor (TLR) signaling pathway, a crucial component of the innate immune system. By antagonizing TLRs, this compound can modulate the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of various inflammatory diseases.

Storage and Handling of this compound

Proper storage and handling are critical to maintain the integrity and activity of this compound. The following recommendations are based on information provided by commercial suppliers.

Solid Compound

There is limited public data on the long-term stability of solid this compound. As a benzoxaborole, it is generally expected to have good thermal stability; however, its susceptibility to hydrolysis suggests that it should be stored in a cool, dry place, protected from moisture.

Stock Solutions

For research purposes, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). To prevent degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Recommended Storage Duration | Notes |

| -20°C | Up to 1 month | Suitable for short-term storage. |

| -80°C | Up to 6 months | Recommended for long-term storage. |

Physicochemical Properties and Known Stability Profile

This compound's stability is influenced by its chemical structure, which includes a benzoxaborole moiety. While specific data is scarce, general knowledge of similar compounds can provide some insights.

Hydrolytic Stability

Boronic esters, a class of compounds related to the benzoxaborole core of this compound, are known to be susceptible to hydrolysis. This suggests that this compound may be unstable in aqueous solutions, particularly at non-neutral pH. The rate of hydrolysis is likely dependent on pH and temperature.

Thermal Stability

Boronic esters generally exhibit good thermal stability. However, comprehensive studies on the thermolytic degradation of this compound have not been publicly reported.

Photostability

The photostability of this compound is not well-documented. As with many aromatic compounds, exposure to UV or visible light could potentially lead to degradation. It is advisable to protect this compound and its solutions from light.

Experimental Protocols for Stability Assessment

The following are example protocols for conducting forced degradation studies, which are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These are generalized protocols and would need to be adapted specifically for this compound.

General Forced Degradation Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions as outlined in Table 2.

-

Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples. Oxidative samples may be quenched with a suitable agent like sodium bisulfite.

-

Sample Dilution: Dilute the stressed samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC-UV).

Table 2: Example Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours |

| Oxidative | 3% H₂O₂ | 2, 8, 24 hours |

| Thermal | 60°C in a calibrated oven | 1, 3, 7 days |

| Photolytic (UV) | UV irradiation (e.g., 254 nm) in a photostability chamber | 24, 48, 72 hours |

| Photolytic (Visible) | Visible light irradiation in a photostability chamber | 24, 48, 72 hours |

Development of a Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating the parent drug from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

This compound Mechanism of Action: Toll-like Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor (TLR) signaling pathway. TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an inflammatory response. There are two major signaling pathways downstream of TLR activation: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Signaling Pathway

This pathway is utilized by most TLRs and leads to the production of pro-inflammatory cytokines.

Caption: MyD88-dependent TLR signaling pathway.

TRIF-Dependent Signaling Pathway

This pathway is primarily used by TLR3 and TLR4 and leads to the production of type I interferons in addition to inflammatory cytokines.

Caption: TRIF-dependent TLR signaling pathway.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. While preliminary storage guidelines for its solutions are available, a comprehensive public stability profile of the core compound is lacking. The information and example protocols provided in this guide are intended to assist researchers and drug development professionals in establishing their own robust stability programs for this compound. Further investigation into its degradation pathways and the development of validated stability-indicating methods will be crucial for its advancement as a therapeutic candidate.

AN-3485: A Technical Guide to Safety and Handling for Research Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for AN-3485 is publicly available at the time of this writing. The following guide is a compilation of general safety protocols for handling research-grade chemical compounds and information extrapolated from available data on this compound and related compounds. Researchers, scientists, and drug development professionals should exercise extreme caution and adhere to all institutional and regulatory guidelines when handling this substance.

Introduction to this compound

This compound, also known as AN3485 Hydrochloride, is a novel anti-inflammatory agent that functions as a Toll-like receptor (TLR) inhibitor. Due to its targeted action on the innate immune system, it is a compound of interest for researchers in immunology, pharmacology, and drug development. As a research chemical, comprehensive safety data is not yet widely established. Therefore, a conservative and diligent approach to handling is paramount.

Hazard Identification and General Precautions

Given the lack of a specific SDS, a thorough hazard assessment has not been conducted. However, based on its nature as a bioactive small molecule and a hydrochloride salt, the following potential hazards should be considered:

-

Irritation: May cause skin, eye, and respiratory tract irritation upon contact.

-

Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or aerosols.

-

Prevent contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Quantitative Data Summary

As no official SDS is available, a comprehensive table of quantitative safety data cannot be provided. The following table summarizes the known physical and chemical properties.

| Property | Value |

| Chemical Name | AN3485 Hydrochloride |

| Synonyms | AN 3485 |

| Molecular Formula | Not specified in publicly available data. |

| Molecular Weight | Not specified in publicly available data. |

| Appearance | Not specified in publicly available data. |

| Solubility | Not specified in publicly available data. |

| Storage Temperature | Not specified in publicly available data. |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Experimental Protocols and Methodologies

Detailed experimental protocols involving this compound are not publicly available. Researchers should develop their own protocols based on the specific application, incorporating the safety and handling precautions outlined in this guide. All experimental work should be conducted in a controlled laboratory environment by trained personnel.

Signaling Pathway

This compound is identified as a Toll-like receptor (TLR) inhibitor. TLRs are a class of proteins that play a key role in the innate immune system. The following diagram illustrates a generalized TLR signaling pathway, which is the target of this compound.

Caption: Generalized Toll-like receptor (TLR) signaling pathway and the inhibitory action of this compound.

This document is intended to serve as a preliminary guide for the safe handling of this compound in a research setting. It is not a substitute for a formal risk assessment or an official Safety Data Sheet. All personnel handling this compound must be adequately trained in general laboratory safety and the specific procedures for handling potent bioactive molecules.

Unraveling the Biological Targets of AN-3485: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AN-3485 is a novel benzoxaborole analog demonstrating potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the known biological targets of this compound, focusing on its mechanism of action within inflammatory signaling pathways. Quantitative data from key experiments are presented in a structured format for clarity and comparative analysis. Detailed methodologies for the cited experiments are provided to facilitate replication and further investigation. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to enhance understanding of the compound's biological activity.

Primary Biological Target: Toll-like Receptor (TLR) Signaling

The primary biological targets of this compound are key components of the Toll-like receptor (TLR) signaling pathway. This compound functions as an antagonist of this pathway, inhibiting the production of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokine Release

This compound has been shown to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes.[1] This inhibition occurs in response to stimulation of TLR2, TLR3, TLR4, and TLR5. The inhibitory effect of this compound is potent, with IC50 values in the nanomolar range.

Table 1: Inhibitory Concentration (IC50) of this compound on TLR-Mediated Cytokine Release

| Target TLR | Stimulant | Cytokine Inhibited | IC50 Range (nM) | Cell Type |

| TLR2 | Zymosan | TNF-α, IL-1β, IL-6 | 18 - 580 | Human PBMCs, Monocytes |

| TLR3 | Poly I:C | TNF-α, IL-1β, IL-6 | 18 - 580 | Human PBMCs, Monocytes |

| TLR4 | LPS | TNF-α, IL-1β, IL-6 | 18 - 580 | Human PBMCs, Monocytes |

| TLR5 | Flagellin | TNF-α, IL-1β, IL-6 | 18 - 580 | Human PBMCs, Monocytes |

Note: Specific IC50 values for each cytokine in response to each TLR ligand are not publicly available; the provided range represents the overall potency.[1]

Mechanism of Action: Transcriptional Inhibition

The inhibitory action of this compound on cytokine production is mediated at the transcriptional level.[1] This suggests that this compound interferes with the signaling cascade that leads to the activation of transcription factors responsible for pro-inflammatory cytokine gene expression, such as Nuclear Factor-kappa B (NF-κB).

While the precise molecular target of this compound within the TLR pathway has not been definitively identified, it has been demonstrated that the compound does not directly inhibit the activity of 34 kinases known to be involved in TLR signaling, including IRAK1/4, TAK1, and TBK1, even at a high concentration of 30 µM.[1] This indicates that this compound's mechanism is distinct from that of many other anti-inflammatory compounds that target these kinases.

Signaling Pathway Analysis

The following diagram illustrates the Toll-like receptor signaling pathway and the proposed point of intervention for this compound.

Potential Interaction with Rho-associated Kinases (ROCKs)

Some evidence suggests a potential role for this compound in pathways involving Rho-associated kinases (ROCKs). One report describes this compound as a ROCK1 and ROCK2 inhibitor. However, detailed quantitative data (e.g., IC50 or Ki values) and specific experimental protocols to confirm this inhibitory activity are not extensively available in the public domain. Further research is required to fully elucidate the interaction of this compound with the ROCK signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Cytokine Release Assay

This assay is used to determine the potency of this compound in inhibiting the production of pro-inflammatory cytokines from immune cells.

Objective: To measure the IC50 values of this compound for the inhibition of TNF-α, IL-1β, and IL-6 release from human PBMCs upon stimulation of various TLRs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

TLR agonists:

-

Zymosan (for TLR2)

-

Polyinosinic:polycytidylic acid (Poly I:C) (for TLR3)

-

Lipopolysaccharide (LPS) (for TLR4)

-

Flagellin (for TLR5)

-

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-1β, and IL-6

Procedure:

-

Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare solutions of the TLR agonists at 2x the final desired concentration. Add 50 µL of the respective agonist to the appropriate wells.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates and collect the supernatants.

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA

This protocol is used to confirm that this compound inhibits cytokine production at the transcriptional level.

Objective: To measure the relative mRNA expression levels of TNF-α, IL-1β, and IL-6 in human PBMCs treated with this compound and TLR agonists.

Materials:

-

Human PBMCs treated as described in the cytokine release assay (section 4.1)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for human TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Following treatment of PBMCs with this compound and TLR agonists (typically for a shorter duration, e.g., 4-6 hours), lyse the cells and extract total RNA using a commercial kit.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a suitable master mix and specific primers for the target genes and the housekeeping gene.

-

The thermal cycling conditions will typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

NF-κB Nuclear Translocation Assay

This assay can be used to investigate the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of this transcription factor.

Objective: To visualize and quantify the nuclear translocation of NF-κB p65 in response to TLR stimulation in the presence or absence of this compound.

Materials:

-

Adherent cells (e.g., HeLa or HEK293 cells) expressing a specific TLR

-

This compound

-

TLR agonist

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with this compound or vehicle control for 1 hour.

-

Stimulate the cells with the appropriate TLR agonist for a predetermined time (e.g., 30-60 minutes).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the NF-κB p65 signal.

Conclusion

This compound is a potent, orally active antagonist of the Toll-like receptor signaling pathway. It effectively inhibits the production of key pro-inflammatory cytokines at the transcriptional level, making it a promising candidate for the treatment of a variety of inflammatory diseases. While its precise molecular target is still under investigation, it is clear that its mechanism of action is distinct from direct kinase inhibition. Further studies are warranted to fully elucidate its interaction with the ROCK signaling pathway and to obtain more granular data on its inhibitory profile against specific TLR-mediated cytokine production. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel anti-inflammatory compounds.

References

No Publicly Available Data for AN-3485 In Vitro and In Vivo Studies

Following a comprehensive search of publicly available scientific literature and databases, no specific information, including in vitro or in vivo studies, could be found for a compound designated "AN-3485." This suggests that "this compound" may be an internal project code not yet disclosed in public research, a misidentified compound, or a proprietary molecule with no published data.

Without any foundational research data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. Scientific and drug development professionals rely on published, peer-reviewed data to create such comprehensive documents.

Researchers and professionals seeking information on "this compound" are encouraged to verify the compound's designation and consult internal or proprietary databases that may contain the relevant information. If "this compound" is an early-stage compound, data may become publicly available in the future through scientific publications or conference presentations.

Potential Therapeutic Applications of AN-3485: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN-3485 is a novel, orally active benzoxaborole analog demonstrating significant potential as a therapeutic agent for a range of inflammatory and autoimmune diseases, with emerging applications in oncology. As a potent antagonist of the Toll-like receptor (TLR) pathway, this compound effectively inhibits the production of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic utility of this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction

Pro-inflammatory cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders.[1] Targeting the signaling pathways that lead to the production of these cytokines is a proven and effective therapeutic strategy. This compound has emerged as a promising small molecule inhibitor of TLR-mediated inflammation.[1] Its unique benzoxaborole structure contributes to its biological activity. This document consolidates the available preclinical data on this compound to serve as a resource for researchers and drug development professionals.

Mechanism of Action: Toll-like Receptor Pathway Antagonism

This compound exerts its anti-inflammatory effects by antagonizing the Toll-like receptor (TLR) signaling pathway. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mediated by TLR2, TLR3, TLR4, and TLR5.[1] The inhibitory action of this compound occurs at the transcriptional level, reducing the mRNA expression of these pro-inflammatory cytokines.[1] While the precise molecular target has not been fully elucidated, studies have indicated that this compound does not directly inhibit kinases involved in the TLR signaling cascade. Some reports also suggest that this compound may have inhibitory effects on Rho-associated protein kinase 1 (ROCK1) and ROCK2.

Below is a diagram illustrating the generalized TLR signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits the TLR signaling pathway at the level of pro-inflammatory gene transcription.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of Cytokine Release by this compound

| Cell Type | Stimulant (TLR) | Cytokine | IC50 (nM) |

| Human PBMCs | Zymosan (TLR2) | TNF-α | 28 - 580 |

| Human PBMCs | Zymosan (TLR2) | IL-1β | 28 - 580 |

| Human PBMCs | Zymosan (TLR2) | IL-6 | 28 - 580 |

| Human PBMCs | Poly I:C (TLR3) | TNF-α | 28 - 580 |

| Human PBMCs | Poly I:C (TLR3) | IL-1β | 28 - 580 |

| Human PBMCs | Poly I:C (TLR3) | IL-6 | 28 - 580 |

| Human PBMCs | LPS (TLR4) | TNF-α | 18 - 580 |

| Human PBMCs | LPS (TLR4) | IL-1β | 18 - 580 |

| Human PBMCs | LPS (TLR4) | IL-6 | 18 - 580 |

| Human PBMCs | Flagellin (TLR5) | TNF-α | 190 |

| Human PBMCs | Flagellin (TLR5) | IL-6 | 80 |

| Data derived from studies on human peripheral blood mononuclear cells (PBMCs).[1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammation

| Model | Administration Route | Dose | Outcome |

| LPS-induced Inflammation | Oral | 30 mg/kg | ED90 for suppression of TNF-α and IL-6 |

| Collagen-Induced Arthritis | Oral | 35 mg/kg, twice daily | Suppression of arthritis over a 20-day period |

| PMA-induced Contact Dermatitis | Topical | Not specified | Significant reduction in dermatitis |

| Oxazolone-induced Delayed-Type Hypersensitivity | Topical | Not specified | Significant reduction in hypersensitivity |

| Data from studies conducted in mice.[1] |

Table 3: Preclinical Safety Data for this compound

| Species | Administration Route | NOAEL |

| Mouse | Oral | 100 mg/kg/day |

| No Observable Adverse Effect Level (NOAEL) determined in a 7-day study.[2] |

Experimental Protocols

In Vitro Cytokine Release Assay

Objective: To determine the inhibitory effect of this compound on TLR-mediated cytokine production in human immune cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TLR agonists such as lipopolysaccharide (LPS) for TLR4, zymosan for TLR2, poly I:C for TLR3, or flagellin for TLR5.

-

Incubation: Incubate the cells for 4 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cytokine under each stimulation condition.

Caption: Workflow for the in vitro cytokine release assay.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.

Methodology:

-

Animal Model: Use DBA/1 mice, which are susceptible to CIA.

-

Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail.

-

Booster Immunization: After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Treatment: Begin oral administration of this compound (e.g., 35 mg/kg, twice daily) or vehicle control at the time of the booster immunization and continue for the duration of the study (e.g., 20 days).

-

Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale that assesses erythema and swelling.

-

Histopathological Analysis: At the end of the study, collect the paws for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

Caption: Experimental timeline for the collagen-induced arthritis model.

Contact Dermatitis in Mice

Objective: To assess the topical anti-inflammatory activity of this compound.

Methodology:

-

Animal Model: Use a suitable mouse strain such as BALB/c.

-

Induction of Dermatitis:

-

PMA-induced: Apply phorbol 12-myristate 13-acetate (PMA) topically to the ears of the mice to induce acute contact dermatitis.

-

Oxazolone-induced: Sensitize the mice by applying oxazolone to the shaved abdomen. After a few days, challenge the mice by applying a lower concentration of oxazolone to the ears to induce a delayed-type hypersensitivity reaction.

-

-

Treatment: Apply a topical formulation of this compound or a vehicle control to the ears of the mice at specified time points before and/or after the challenge with the irritant.

-

Assessment: Measure the ear thickness at various time points after the challenge as an indicator of inflammation.

-

Cytokine Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines such as IL-1β and IL-6.

Potential Therapeutic Applications

Based on its mechanism of action and preclinical efficacy, this compound has potential therapeutic applications in a variety of diseases:

-

Rheumatoid Arthritis: The significant suppression of disease in the collagen-induced arthritis model suggests a strong potential for the treatment of rheumatoid arthritis.[1]

-

Psoriasis and Atopic Dermatitis: The efficacy of topical this compound in models of skin inflammation indicates its utility in treating inflammatory skin conditions.[1]

-

Inflammatory Bowel Disease: Given its oral bioavailability and potent anti-inflammatory effects, this compound could be investigated for the treatment of Crohn's disease and ulcerative colitis.

-

Oncology: this compound has been shown to inhibit the pro-tumorigenic effects of certain signaling pathways in lung cancer cells, suggesting a potential role in cancer therapy, possibly in combination with other agents.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of the TLR signaling pathway. The robust preclinical data, demonstrating both in vitro and in vivo efficacy in models of inflammation, support its further development for a range of inflammatory and autoimmune diseases. The favorable safety profile observed in initial studies further enhances its potential as a novel therapeutic agent. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

In-Depth Technical Guide to AN-3485: Patent Landscape and Intellectual Property Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent information and intellectual property surrounding AN-3485, a novel benzoxaborole anti-inflammatory agent. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look at the core technology, experimental validation, and the underlying intellectual property framework.

Core Patent Information

This compound is chemically identified as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol . This compound was developed by Anacor Pharmaceuticals. The primary intellectual property protecting this and related compounds is detailed in the following patents.

| Patent Identifier | Title | Assignee | Inventors | Priority Date |

| US 8,168,614 B2 | Boron-containing small molecules as anti-inflammatory agents | Anacor Pharmaceuticals, Inc. | Stephen J. Baker, Virginia Sanders, Tsutomu Akama, Carolyn Bellinger-Kawahara, Yvonne Freund, Kirk R. Maples, Jacob J. Plattner, Yong-Kang Zhang, Huchen Zhou, Vincent S. Hernandez | Feb. 16, 2006 |

| WO 2010/028005 A1 | Boron-Containing Small Molecules as Anti-Inflammatory Agents | Anacor Pharmaceuticals, Inc. | Stephen J. Baker, Virginia Sanders, Tsutomu Akama, Carolyn Bellinger-Kawahara, Yvonne Freund, Kirk R. Maples, Jacob J. Plattner, Yong-Kang Zhang, Huchen Zhou, Vincent S. Hernandez | Aug. 29, 2006 |

Mechanism of Action: TLR Signaling Inhibition

This compound functions as a potent antagonist of the Toll-like receptor (TLR) signaling pathway. Specifically, it has been shown to inhibit the inflammatory response mediated by TLR2, TLR3, TLR4, and TLR5. This inhibition occurs at the transcriptional level, preventing the release of key pro-inflammatory cytokines.

The proposed mechanism involves the boron atom in the benzoxaborole structure, which possesses an empty p-orbital. This allows it to form a transient, covalent bond with a key nucleophile in the active site of a target protein within the TLR signaling cascade, effectively mimicking the tetrahedral transition state of a peptide bond cleavage and thereby inhibiting the downstream signaling.

Below is a diagram illustrating the logical relationship of this compound's inhibitory action on the TLR signaling pathway.

Quantitative Efficacy Data

This compound has demonstrated potent inhibition of cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The half-maximal inhibitory concentrations (IC50) are summarized below.[1]

| Target | Stimulant | Cytokine Measured | Cell Type | IC50 (nM) |

| TLR2 | Zymosan | TNF-α | Human Monocytes | 18 - 580 |

| TLR3 | Poly I:C | TNF-α | Human Monocytes | 18 - 580 |

| TLR4 | LPS | TNF-α, IL-6 | Human Monocytes | 18 - 580 |

| TLR5 | Flagellin | TNF-α | Human Monocytes | 18 - 580 |

| TLR2 | Zymosan | IL-1β | Human Monocytes | 18 - 580 |

| TLR3 | Poly I:C | IL-1β | Human Monocytes | 18 - 580 |

| TLR4 | LPS | IL-1β | Human Monocytes | 18 - 580 |

| TLR5 | Flagellin | IL-1β | Human Monocytes | 18 - 580 |

Key Experimental Protocols